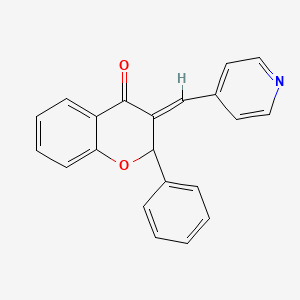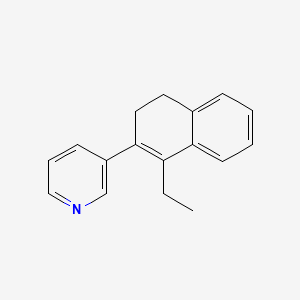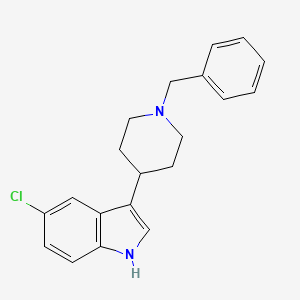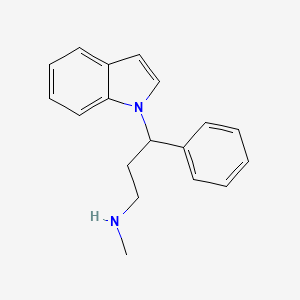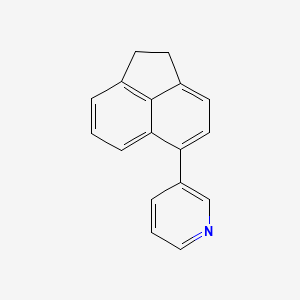
3-(1,2-Dihydroacenaphthylen-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Dihydroacenaphthylen-5-yl)pyridine is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound consists of a pyridine ring attached to a dihydroacenaphthylene moiety, making it a unique and interesting compound for various scientific research applications.
Métodos De Preparación
The synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)pyridine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of acenaphthene with pyridine derivatives. The reaction typically requires the use of a Lewis acid catalyst, such as aluminum chloride, and is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
3-(1,2-Dihydroacenaphthylen-5-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(1,2-Dihydroacenaphthylen-5-yl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antitumor activity, showing promising results against various human solid tumor cell lines . Additionally, it has applications in the development of antimicrobial and anti-inflammatory agents. In the industrial sector, it is used in the synthesis of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(1,2-dihydroacenaphthylen-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.
Comparación Con Compuestos Similares
3-(1,2-Dihydroacenaphthylen-5-yl)pyridine can be compared with other similar compounds, such as acenaphthene derivatives and pyridine-containing molecules. Some similar compounds include 2-(1,2-dihydroacenaphthylen-5-yl)isoindoline-1,3-dione and 3-(1,2-dihydroacenaphthylen-5-yl)furan-2,5-dione . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its combination of the acenaphthene and pyridine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H13N |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-(1,2-dihydroacenaphthylen-5-yl)pyridine |
InChI |
InChI=1S/C17H13N/c1-3-12-6-7-13-8-9-15(16(5-1)17(12)13)14-4-2-10-18-11-14/h1-5,8-11H,6-7H2 |
Clave InChI |
BWVFIMXEVGYZOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
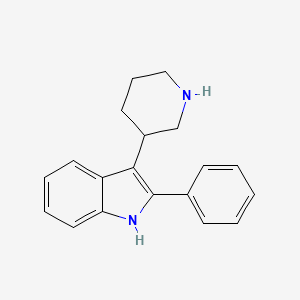
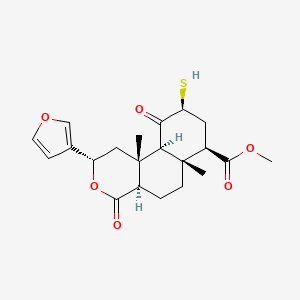
![2-thiomorpholino-4H-benzo[h]chromen-4-one](/img/structure/B10842121.png)
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
